molecular formula C10H12BrNO B1280423 2-bromo-N-(2,4-dimethylphenyl)acetamide CAS No. 255909-04-7

2-bromo-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B1280423
CAS No.: 255909-04-7
M. Wt: 242.11 g/mol
InChI Key: BVWPKNUTPOHFIR-UHFFFAOYSA-N
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Description

2-bromo-N-(2,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO. It is a brominated acetamide derivative, characterized by the presence of a bromine atom attached to the acetamide group and two methyl groups on the phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,4-dimethylphenyl)acetamide typically involves the bromination of N-(2,4-dimethylphenyl)acetamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form N-(2,4-dimethylphenyl)acetamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can occur at the phenyl ring or the acetamide group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or water.

    Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.

Major Products

    Substitution: Formation of N-(2,4-dimethylphenyl)acetamide derivatives.

    Reduction: Formation of N-(2,4-dimethylphenyl)acetamide.

    Oxidation: Formation of oxidized derivatives of the phenyl ring or acetamide group.

Scientific Research Applications

2-bromo-N-(2,4-dimethylphenyl)acetamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2,5-dimethylphenyl)acetamide
  • 2-bromo-N-(3,4-dimethylphenyl)acetamide
  • 2-bromo-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-bromo-N-(2,4-dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the bromine atom also imparts distinct properties compared to non-brominated analogs, making it valuable in various research applications.

Properties

IUPAC Name

2-bromo-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWPKNUTPOHFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462695
Record name 2-bromo-N-(2,4-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255909-04-7
Record name 2-bromo-N-(2,4-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

117 g of triethylamine and 140 g of 2,4-dimethylaniline are dissolved in 2 l of methylene chloride, and a solution of 233 g of alpha-bromoacetyl bromide in 400 ml of methylene chloride is added with ice-cooling, at at most 15° C., within 30 min. After a reaction time of 30 min, the precipitate is filtered off with suction, the residue is dissolved in 3 l of methylene chloride and combined with the filtrate and washed twice with 2 l of water and 2 l of sat. sodium chloride solution. The mixture is dried over sodium sulphate, filtered off with suction and concentrated, and the residue is recrystallized from ethanol. This gives 193 g of the title compound.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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